molecular formula C11H9N3O3 B1417413 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 200061-92-3

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1417413
M. Wt: 231.21 g/mol
InChI Key: FZSOFYFSZJXGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-methoxy-1H-indol-2-yl)-phenylmethanone” is a N-acylindole . Its molecular formula is C16H13NO2 and it has a molecular weight of 251.28 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is (5-methoxy-1 H -indol-2-yl)-phenylmethanone . The InChI string and the Canonical SMILES for this compound are also available .


Physical And Chemical Properties Analysis

This compound has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass of this compound is 251.094628657 g/mol .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Agents : Schiff base indole derivatives bearing 1,3,4-oxadiazole thiazolidinone and azetidinone moieties, including compounds related to 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one, have shown significant antibacterial, antifungal, radical scavenging, and antioxidant activities. These compounds are also active against Mycobacterium tuberculosis and display remarkable cytotoxic activity against tumor cell lines (Verma, Saundane, & Meti, 2019).

Anticancer Potential

  • Cancer Drug Development : Indole–quinoline–oxadiazole hybrids have been synthesized and evaluated for their cytotoxic potential in cancer cell lines. These compounds, including variations of the 1,3,4-oxadiazole structure, have shown promising results in combating various types of malignancies (Kamath, Sunil, & Ajees, 2016).

Anti-inflammatory and Antiproliferative Agents

  • Anti-inflammatory and Anti-proliferative Activities : A series of compounds including 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles have been synthesized and evaluated. These compounds demonstrated significant anti-inflammatory and anti-proliferative effects, offering potential therapeutic applications (Rapolu et al., 2013).

Cardiovascular Activity

  • Cardiovascular Activity : Indole derivatives containing the oxadiazole side chain have shown varying degrees of cardiovascular activity. These findings highlight the potential of such compounds in cardiovascular therapeutic applications (Singh, Agarwal, & Singh, 2013).

Safety And Hazards

The compound is intended for R&D use only and not for medicinal, household or other use .

properties

IUPAC Name

5-(5-methoxy-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-16-7-2-3-8-6(4-7)5-9(12-8)10-13-14-11(15)17-10/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSOFYFSZJXGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C3=NNC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 5
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5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one

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